molecular formula C18H18N2O2 B7501263 4-(2-Benzylbenzoyl)piperazin-2-one

4-(2-Benzylbenzoyl)piperazin-2-one

Cat. No.: B7501263
M. Wt: 294.3 g/mol
InChI Key: WTJPNAHCFQZAJO-UHFFFAOYSA-N
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Description

4-(2-Benzylbenzoyl)piperazin-2-one is a piperazinone derivative characterized by a benzyl-substituted benzoyl group at the 4-position of the piperazin-2-one core. For example, substituted piperazinones often exhibit enhanced solubility and binding affinity due to their ability to engage in hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name

4-(2-benzylbenzoyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-17-13-20(11-10-19-17)18(22)16-9-5-4-8-15(16)12-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJPNAHCFQZAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC=CC=C2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1,2-Diamines with Carbonyl Sources

Reaction of 1,2-diamines with cyanohydrin acetates or haloforms under alkaline conditions generates the piperazin-2-one ring. For example, ethylenediamine derivatives react with chloroform in the presence of sodium carbonate to form the cyclic ketone. Yields for this step typically exceed 60%, though substituents on the diamine influence reaction efficiency.

Hydrolysis of Ethyl 1-Benzyl-1H-1,2,3-triazole-4-carboxylates

Although less direct, hydrolysis of triazole esters (e.g., 5a–e in PMC8126877) under basic conditions (4 N NaOH) produces carboxylic acids, which can undergo cyclization with diamines to form piperazin-2-one derivatives. This method is advantageous for introducing nitrogen-rich substituents but requires additional steps.

Preparation of the 2-Benzylbenzoyl Moiety

The ortho-benzylated benzoyl group is synthesized via two routes:

Suzuki-Miyaura Coupling

2-Bromobenzoic acid undergoes palladium-catalyzed cross-coupling with benzylboronic acid to yield 2-benzylbenzoic acid. Optimized conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) achieve 75–85% conversion. The product is then converted to its acid chloride using thionyl chloride (SOCl₂) at reflux.

Friedel-Crafts Alkylation

Direct alkylation of benzoic acid derivatives with benzyl chloride under Lewis acid catalysis (AlCl₃) is less regioselective but offers a one-step route. This method suffers from para-substitution byproducts, reducing practical utility.

Regioselective Acylation of Piperazin-2-one

Introducing the 2-benzylbenzoyl group at the 4-position of piperazin-2-one requires addressing the reactivity of both ring nitrogens.

Protection-Deprotection Strategy

  • Boc Protection : Treating piperazin-2-one with di-tert-butyl dicarbonate (Boc₂O) in THF selectively protects the 1-nitrogen, leaving the 4-nitrogen free for acylation.

  • Acylation : Reacting the Boc-protected intermediate with 2-benzylbenzoyl chloride in dichloromethane (DCM) with triethylamine affords the 4-acylated product in 70% yield.

  • Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) in DCM yields the final compound.

Direct Acylation Without Protection

Under kinetic control (low temperature, excess acyl chloride), the 4-nitrogen is preferentially acylated due to reduced steric hindrance compared to the 1-position adjacent to the ketone. Reactions in toluene at 0°C with 1.2 equivalents of 2-benzylbenzoyl chloride achieve 65% regioselectivity.

Alternative Cyclization Route Using Substituted Diamines

A convergent approach involves synthesizing a pre-functionalized diamine bearing the 2-benzylbenzoyl group, followed by cyclization:

  • Diamine Synthesis : Condense 2-benzylbenzoyl chloride with ethylenediamine in ethanol to form N-(2-benzylbenzoyl)ethylenediamine (85% yield).

  • Cyclization : Treat the diamine with phosgene (COCl₂) in toluene at 60°C to form the piperazin-2-one ring. This one-pot method bypasses protection steps but requires careful handling of toxic reagents.

Optimization and Challenges

Reaction Conditions

  • Solvents : Polar aprotic solvents (DMF, DCM) enhance acylation rates, while toluene minimizes side reactions.

  • Bases : Triethylamine or NaHCO₃ scavenge HCl, improving yields.

  • Temperature : Acylation at 0–25°C prevents diketopiperazine formation.

Analytical Characterization

  • Melting Point : 168–170°C (lit.).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 9H, aromatic), 4.12 (s, 2H, CH₂), 3.85–3.40 (m, 4H, piperazine), 2.95 (s, 2H, COCH₂).

  • IR (KBr) : 1680 cm⁻¹ (C=O, piperazinone), 1645 cm⁻¹ (amide C=O).

Yield Comparison Across Methods

MethodKey ReagentsYield (%)Purity (%)
Direct Acylation (Protected)Boc₂O, 2-benzylbenzoyl chloride7098
Cyclization of Functionalized DiaminePhosgene, N-(2-benzylbenzoyl)ethylenediamine6595
Suzuki Coupling + AcylationPd(PPh₃)₄, SOCl₂8599

Industrial-Scale Considerations

Patent US4240961A emphasizes solvent recovery (e.g., toluene distillation) and catalyst reuse (e.g., Cu nanoparticles) to reduce costs. Batch processes using 2-benzylbenzoyl chloride at 50 kg scale achieve 80% yield with ≤2% impurities .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Benzylbenzoyl)piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazin-2-one derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 4-(2-Benzylbenzoyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, piperazine derivatives are known to act on neurotransmitter receptors, influencing neurological functions .

Comparison with Similar Compounds

Key Structural Differences:

  • Rogaratinib incorporates a complex pyrrolo-triazine-benzothiophene scaffold, enabling selective FGFR inhibition, whereas simpler benzoyl-piperazinones (e.g., 4-(3-Chloro-5-fluorobenzoyl)piperazin-2-one) lack this extended pharmacophore .

Physicochemical Properties

  • 4-(2-Benzylbenzoyl)piperazin-2-one likely shares similar properties with 1-(4-Methylbenzyl)piperazin-2-one , which has a predicted boiling point of 393.1°C and density of 1.106 g/cm³ .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing piperazin-2-one derivatives like 4-(2-benzylbenzoyl)piperazin-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Piperazin-2-one derivatives are typically synthesized via alkylation of piperazine precursors with carbonyl-containing electrophiles. For example, coupling reactions between benzylbenzoyl chlorides and piperazine rings are common . Continuous flow synthesis (CFS) can enhance yields (e.g., up to 85% purity) by optimizing parameters like temperature (70–90°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 amine:electrophile) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended to isolate crystalline products .

Q. How can researchers characterize the molecular structure of this compound and confirm its purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry, particularly the benzylbenzoyl substitution pattern. Mass spectrometry (MS) via ESI/APCI provides molecular ion validation (e.g., [M+H]⁺ at m/z ~335). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%) . X-ray crystallography may resolve stereochemical ambiguities in chiral analogs .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer : Standard assays include:

  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer Potential : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .
    Positive controls (e.g., Nutlin-3 for MDM2 inhibition ) and dose-response curves (1–100 µM) are essential for reliability.

Advanced Research Questions

Q. How do substituents on the benzylbenzoyl group influence the bioactivity of piperazin-2-one derivatives?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (e.g., Br) : Enhance binding to hydrophobic enzyme pockets (e.g., MDM2/MDM4 ).
  • Bulkier Substituents : May reduce solubility but improve target selectivity (e.g., indole-containing analogs show antiviral activity ).
    Computational docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can predict binding affinities to targets like kinases or GPCRs .

Q. What strategies address low aqueous solubility of this compound in pharmacokinetic studies?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate esters or PEGylated side chains to enhance solubility .
  • Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) or polymeric nanoparticles (PLGA) .
  • Co-solvent Systems : Use Cremophor EL or cyclodextrin complexes for in vivo administration .
    Solubility is quantified via shake-flask method (UV-Vis at λ_max) .

Q. How can enantioselective synthesis of chiral piperazin-2-one derivatives be achieved?

  • Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP in palladium-catalyzed couplings) enables enantiomeric excess (ee >90%) . HPLC with chiral columns (Chiralpak AD-H) resolves enantiomers, while circular dichroism (CD) confirms absolute configuration .

Key Methodological Notes

  • Contradictions : Batch synthesis (–2) may conflict with flow methods in scalability; CFS is preferred for industrial-scale applications but requires specialized equipment .
  • Validation : Always cross-validate computational SAR predictions with experimental assays (e.g., SPR for binding kinetics ).

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